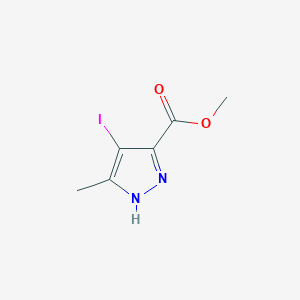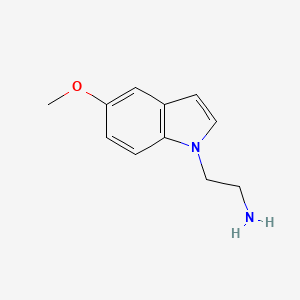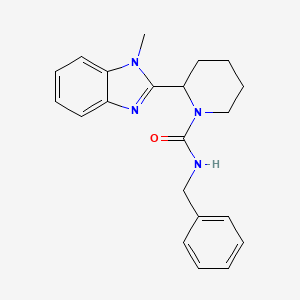![molecular formula C21H26FN5O3S B603257 tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate CAS No. 1676069-64-9](/img/structure/B603257.png)
tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the piperidine ring and the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution on the fluorophenyl group could introduce various substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of various biomolecules. Its ability to interact with specific proteins or enzymes can provide insights into biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl {1-[(3-chlorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidin-4-yl}carbamate
- Tert-butyl {1-[(3-bromophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidin-4-yl}carbamate
Uniqueness
The uniqueness of tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and specificity for certain molecular targets.
Propriétés
Numéro CAS |
1676069-64-9 |
|---|---|
Formule moléculaire |
C21H26FN5O3S |
Poids moléculaire |
447.5g/mol |
Nom IUPAC |
tert-butyl N-[1-[(3-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H26FN5O3S/c1-21(2,3)30-20(29)25-15-7-9-26(10-8-15)16(13-5-4-6-14(22)11-13)17-18(28)27-19(31-17)23-12-24-27/h4-6,11-12,15-16,28H,7-10H2,1-3H3,(H,25,29) |
Clé InChI |
IMXDYYMHTQBKQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B603175.png)



![N-[3-(1H-benzimidazol-2-yl)propyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea](/img/structure/B603183.png)


![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603189.png)
![5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603190.png)
![4-(1,3-benzothiazol-2-yl)-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603191.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603192.png)
![3-hydroxy-6-(4-morpholinylmethyl)-2-[(2-phenyl-4-morpholinyl)methyl]-4H-pyran-4-one](/img/structure/B603194.png)
![5-amino-1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603197.png)
